molecular formula C9H12N2O2S B2522998 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide CAS No. 1153247-92-7

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide

Cat. No.: B2522998
CAS No.: 1153247-92-7
M. Wt: 212.27
InChI Key: QQWHCIWCDWZUQQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinoline derivatives form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide can be achieved through various methods. One common synthetic route involves the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired product . Another method involves the use of microwave-assisted synthesis, which is an eco-friendly approach that offers high yields and shorter reaction times . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWHCIWCDWZUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153247-92-7
Record name 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
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